molecular formula C13H10N4 B12798398 p-Tricyanovinyl-N,N-dimethylaniline CAS No. 6673-15-0

p-Tricyanovinyl-N,N-dimethylaniline

Cat. No.: B12798398
CAS No.: 6673-15-0
M. Wt: 222.24 g/mol
InChI Key: KPVQHJLNKIZNIH-UHFFFAOYSA-N
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Description

p-Tricyanovinyl-N,N-dimethylaniline: is an organic compound known for its unique structural and electronic properties. It is characterized by the presence of a tricyanovinyl group attached to a dimethylaniline moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of p-Tricyanovinyl-N,N-dimethylaniline typically involves the reaction of N,N-dimethylaniline with tetracyanoethylene. The procedure is as follows:

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are carefully controlled to ensure high yield and purity of the product. Safety measures are also implemented to handle hazardous materials like hydrogen cyanide, which is formed during the reaction .

Chemical Reactions Analysis

Types of Reactions: p-Tricyanovinyl-N,N-dimethylaniline undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Electrophilic Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be used under acidic conditions.

    Nucleophilic Substitution: Reagents like alkoxides and amines can be used under basic conditions.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed.

Major Products Formed:

Scientific Research Applications

Mechanism of Action

The mechanism of action of p-Tricyanovinyl-N,N-dimethylaniline involves its ability to participate in charge-transfer interactions. The electron-donating dimethylamino group and the electron-withdrawing tricyanovinyl group create a polarized molecule capable of forming charge-transfer complexes with various acceptors. This property is exploited in organic electronics and photochemistry .

Comparison with Similar Compounds

Uniqueness: p-Tricyanovinyl-N,N-dimethylaniline is unique due to its specific electronic properties, which arise from the combination of the tricyanovinyl group and the dimethylaniline moiety. This combination results in a compound with distinct charge-transfer capabilities, making it valuable in various scientific and industrial applications .

Properties

CAS No.

6673-15-0

Molecular Formula

C13H10N4

Molecular Weight

222.24 g/mol

IUPAC Name

2-[4-(dimethylamino)phenyl]ethene-1,1,2-tricarbonitrile

InChI

InChI=1S/C13H10N4/c1-17(2)12-5-3-10(4-6-12)13(9-16)11(7-14)8-15/h3-6H,1-2H3

InChI Key

KPVQHJLNKIZNIH-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(=C(C#N)C#N)C#N

Origin of Product

United States

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